
Desmethyl rabeprazole thioether
Descripción general
Descripción
Desmethyl rabeprazole thioether is a metabolite of rabeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is formed through the non-enzymatic reduction of rabeprazole and plays a significant role in the pharmacokinetics of rabeprazole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desmethyl rabeprazole thioether can be synthesized through the reduction of rabeprazole. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reduction reactions using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Desmethyl rabeprazole thioether undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to rabeprazole using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Rabeprazole and its sulfone derivatives.
Substitution: Various substituted thioether derivatives.
Aplicaciones Científicas De Investigación
Chemical and Biological Applications
1. Pharmacokinetics Studies
Desmethyl rabeprazole thioether is crucial in understanding the pharmacokinetic profile of rabeprazole. Research has demonstrated that after administration, this metabolite accounts for a notable portion of the drug's urinary excretion. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantified urinary excretion levels, revealing that this compound constituted approximately 0.1631‰ of the administered dose within 24 hours post-infusion . This data is vital for optimizing dosing regimens and understanding drug metabolism.
2. Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for the development of sensitive detection methods. Its role in method validation ensures accurate quantification of rabeprazole and its metabolites in biological samples. The compound's stability and distinct chemical properties make it suitable for use in various chromatographic techniques .
3. Drug Development and Quality Control
The compound is also employed in pharmaceutical research as an intermediate in synthesizing more complex molecules. Its unique properties allow researchers to explore new formulations and assess the quality of existing drugs. In industrial settings, this compound is utilized to ensure consistency and reliability in pharmaceutical products.
Case Studies
Case Study 1: Urinary Excretion Profile
A comprehensive study investigated the urinary excretion profiles of rabeprazole and its metabolites, including this compound, after intravenous administration. The research highlighted the importance of this metabolite in understanding the elimination pathways of rabeprazole, contributing to better clinical outcomes through tailored therapeutic strategies .
Case Study 2: Metabolic Pathways Investigation
Another study focused on elucidating the metabolic pathways involved in the conversion of rabeprazole to its metabolites, including this compound. This research emphasized the non-enzymatic reduction process that leads to its formation, providing insights into potential interactions with various enzymes involved in drug metabolism .
Comparison with Related Compounds
Compound | Mechanism of Action | Key Applications |
---|---|---|
Rabeprazole | Inhibits H+/K+ ATPase | Treatment of GERD, peptic ulcers |
This compound | Metabolite; affects pharmacokinetics | Analytical chemistry, pharmacokinetic studies |
Rabeprazole Sulfone | Oxidation product of rabeprazole | Investigated for alternative therapeutic uses |
Omeprazole | Similar PPI mechanism | Widely used for similar gastrointestinal issues |
Mecanismo De Acción
Desmethyl rabeprazole thioether exerts its effects primarily through its role as a metabolite of rabeprazole. It is involved in the inhibition of the gastric H+/K+ ATPase enzyme, which reduces gastric acid secretion. This mechanism is similar to that of rabeprazole, although this compound itself is not the active form but rather a precursor in the metabolic pathway .
Comparación Con Compuestos Similares
Rabeprazole: The parent compound, a proton pump inhibitor.
Rabeprazole Sulfone: Another metabolite of rabeprazole, formed through oxidation.
Omeprazole: A structurally similar proton pump inhibitor with a similar mechanism of action.
Uniqueness: Desmethyl rabeprazole thioether is unique in its formation through non-enzymatic reduction and its specific role in the metabolic pathway of rabeprazole. Unlike rabeprazole sulfone, which is formed through enzymatic oxidation, this compound is formed through a simpler chemical reduction process .
Actividad Biológica
Desmethyl rabeprazole thioether (DRT) is a metabolite of rabeprazole, a proton pump inhibitor (PPI) widely used for treating gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of DRT, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Rabeprazole and Its Metabolites
Rabeprazole functions by inhibiting the gastric H, K-ATPase enzyme, effectively reducing gastric acid secretion. The metabolism of rabeprazole leads to several active metabolites, including rabeprazole thioether and this compound. These metabolites exhibit distinct biological activities that contribute to the overall therapeutic effects of rabeprazole.
-
Inhibition of Helicobacter pylori Motility :
Research indicates that DRT significantly inhibits the motility of Helicobacter pylori, a bacterium associated with peptic ulcers. The concentration required for 50% inhibition (IC50) was found to be lower for DRT compared to other PPIs, highlighting its potential efficacy against this pathogen . -
Chiral Inversion and Reductive Metabolism :
DRT is involved in chiral inversion processes where it can be oxidized back to its enantiomers. Studies show that the reductive metabolism of PPIs, including rabeprazole and its thioethers, occurs predominantly in the liver, with DRT serving as an intermediary in these metabolic pathways . This process is influenced by various biological reducing agents rather than specific reductases. -
Pharmacokinetics :
The pharmacokinetic profile of DRT has been characterized through various studies. For instance, after intravenous administration in rats, plasma concentrations were measured using advanced chromatographic techniques. The results indicated that DRT has a significant presence in systemic circulation following metabolism from rabeprazole .
Table 1: Comparative Biological Activity of Rabeprazole and Its Metabolites
Compound | IC50 (µg/ml) | Effect on H. pylori Motility | Other Notable Effects |
---|---|---|---|
Rabeprazole | 16 | Moderate | Reduces gastric acid secretion |
Rabeprazole Thioether | 0.25 | High | Similar to rabeprazole but more potent |
This compound | 16 | High | Active metabolite with similar effects |
Pharmacokinetic Studies
A study involving healthy volunteers demonstrated the urinary excretion profiles of rabeprazole and its metabolites post-infusion. The findings indicated that DRT was detectable in urine, confirming its systemic absorption and metabolism following administration .
Propiedades
IUPAC Name |
3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTPBAPTLLDMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569438 | |
Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-91-7 | |
Record name | 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117976-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethyl rabeprazole thioether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL RABEPRAZOLE THIOETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60DBG5I1US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.